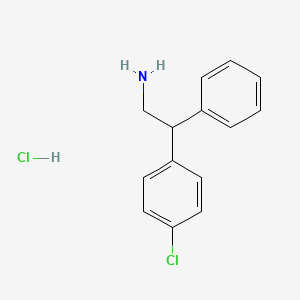

2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride

Descripción

Systematic Nomenclature and Synonyms

The systematic nomenclature of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the primary International Union of Pure and Applied Chemistry name being 2-(4-chlorophenyl)-2-phenylethanamine hydrochloride. This nomenclature reflects the core structural features, including the presence of both a 4-chlorophenyl group and a phenyl group attached to a two-carbon ethanamine backbone, with the hydrochloride salt formation indicated by the semicolon separator.

The compound is recognized by numerous synonyms that reflect different naming conventions and structural emphases. The most commonly encountered alternative designations include this compound, which maintains the ethylamine terminology, and 2-(4-chlorophenyl)-2-phenylethanamine hydrochloride, which uses the ethanamine designation. Additional systematic names incorporate variations in the positioning descriptors, such as 2-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride and 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1).

The compound registry maintains several abbreviated forms and commercial designations that facilitate identification across different databases and suppliers. These include the more concise 2-(4-CHLOROPHENYL)-2-PHENYLETHYLAMINE HCL designation commonly used in commercial catalogs, as well as various chemical database identifiers that serve as unique molecular signatures. The diversity of naming conventions reflects the compound's presence across multiple chemical databases and its utilization in various research contexts, necessitating familiarity with multiple nomenclature systems for proper identification and procurement.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN.ClH/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGYPNIZCSHFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590013 | |

| Record name | 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21998-50-5 | |

| Record name | 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride involves the reductive amination of a precursor amine with an aromatic aldehyde, followed by salt formation.

- Reductive Amination Method:

- Starting from 2-(4-chlorophenyl)ethylamine, the compound is reacted with benzaldehyde.

- The imine intermediate formed is then reduced using a reducing agent such as sodium borohydride.

- The resulting secondary amine is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

This method is favored due to its efficiency and relatively mild reaction conditions, producing high purity products suitable for pharmaceutical applications.

Industrial Production Techniques

Industrial scale synthesis follows similar principles but optimizes reagent grades, reaction times, and purification methods to maximize yield and purity.

-

- Industrial-grade 2-(4-chlorophenyl)ethylamine and benzaldehyde are reacted in controlled environments.

- Sodium borohydride or lithium aluminum hydride may be used as reducing agents, with sodium borohydride preferred for its milder nature despite longer reaction times.

- The hydrochloride salt is isolated by crystallization or recrystallization from appropriate solvents.

-

- Recrystallization from solvents like ethanol or ethyl acetate/hexane mixtures ensures removal of impurities.

- Filtration and drying under reduced pressure complete the process.

These steps ensure reproducibility and scalability for pharmaceutical-grade material production.

Alternative Reduction Approaches

-

- A method involving zinc borohydride in tetrahydrofuran (THF) solution has been reported for related phenylethylamine compounds.

- The reaction mixture is heated to 90–96 °C for several hours, then worked up with hydrochloric acid, followed by extraction and basification steps to isolate the amine.

- This method offers a balance between reaction speed and cost but requires careful control of reaction parameters to avoid side reactions.

Process Flow Summary

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Imine Formation | 2-(4-Chlorophenyl)ethylamine + Benzaldehyde | Room temperature, solvent (e.g., ethanol) |

| 2. Reduction | Sodium borohydride or zinc borohydride reduction | 0–5 °C for NaBH4; 90–96 °C for Zn(BH4)2 |

| 3. Acid Treatment | Formation of hydrochloride salt | Addition of HCl, pH adjustment |

| 4. Purification | Recrystallization or extraction | Solvents like ethyl acetate, hexane |

| 5. Drying | Removal of solvents | Reduced pressure drying |

Detailed Research Findings and Notes

Sodium borohydride is preferred for laboratory-scale synthesis due to its mildness and high selectivity, although it requires longer reaction times compared to lithium aluminum hydride, which is faster but more expensive and prone to side reactions.

Zinc borohydride reduction offers an alternative with moderate reaction times and yields but requires higher temperatures and careful handling.

The hydrochloride salt form enhances compound stability and solubility, making it suitable for pharmaceutical and biochemical applications.

Industrial processes optimize reagent ratios and reaction times to balance cost and yield, often employing continuous monitoring techniques such as TLC or HPLC for reaction completion.

The compound’s preparation is crucial for its application in neurotransmitter research and pharmaceutical intermediate synthesis, necessitating high purity and reproducibility.

Comparative Table of Reduction Agents

| Reducing Agent | Reaction Temperature | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride | 0–5 °C | 10 min to several hrs | Mild, selective, inexpensive | Longer reaction time |

| Zinc Borohydride (in THF) | 90–96 °C | 3.5–4.5 hrs | Moderate cost, good yield | Higher temperature, longer time |

| Lithium Aluminum Hydride | Room temperature | Very fast | Rapid reaction | Expensive, side reactions common |

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed:

Oxidation: The major products include chlorophenylacetic acid and phenylacetic acid derivatives.

Reduction: The primary reduction product is 2-(4-chlorophenyl)-2-phenylethanol.

Substitution: Substitution reactions yield various substituted phenylethylamine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of medications targeting neurological disorders, particularly those related to mood regulation and anxiety.

Case Study : A study highlighted the synthesis of novel antidepressants utilizing this compound as a precursor, demonstrating its effectiveness in modulating serotonin and dopamine pathways .

Neurotransmitter Research

This compound is instrumental in research investigating neurotransmitter systems. Its ability to interact with receptors involved in mood disorders allows researchers to explore potential therapeutic mechanisms.

Research Findings : Investigations have shown that derivatives of this compound can selectively bind to serotonin receptors, providing insights into their role in treating depression and anxiety disorders .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference compound for detecting and quantifying similar amines in biological samples. This enhances the accuracy of drug testing and toxicology studies.

| Application | Methodology | Outcome |

|---|---|---|

| Drug Testing | Chromatography | Improved detection limits for amines |

| Toxicology Studies | Mass Spectrometry | Enhanced identification of metabolites |

Biochemical Assays

The compound is utilized in biochemical assays to evaluate the effects of various drugs on cellular functions. This provides critical insights into drug efficacy and safety profiles.

Example : A biochemical assay demonstrated that this compound could inhibit specific enzyme activities linked to neurotransmitter metabolism, suggesting potential therapeutic benefits .

Material Science

In material science, this compound is explored for its unique chemical properties that enhance the performance of specialized materials such as polymers and coatings.

Application Insights : Research indicates that incorporating this compound into polymer matrices improves mechanical strength and thermal stability, making it suitable for advanced material applications .

Mecanismo De Acción

The mechanism by which 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand for certain receptors, modulating their activity and influencing biological processes. The specific molecular targets and pathways involved depend on the context of its application, such as neurotransmitter receptors in the case of medical research.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural features and physicochemical properties of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride and related compounds from the evidence:

Key Observations :

- Thermal Stability : The thiazole-containing analog () exhibits a high melting point (268°C), suggesting greater crystallinity and stability due to the heterocyclic ring .

- Reactivity : Thioether-containing compounds () may exhibit distinct reactivity profiles, such as susceptibility to oxidation, compared to amines without sulfur .

Key Findings :

- Opioid vs. Non-opioid Activity: While thiophene fentanyl () shares a halogenated aromatic system with the target compound, its opioid activity is attributed to the fentanyl core, absent in the target .

- Piperazine Derivatives : Cetirizine-related compounds () demonstrate the importance of heterocycles (e.g., piperazine) for receptor targeting, contrasting with the target’s simpler ethylamine structure .

Insights :

- Halogen Effects : Bromine and fluorine substituents () require specialized handling due to reactivity, whereas chlorine in the target compound offers a balance of stability and lipophilicity .

- Scalability : The thiazole derivative () is commercially available in multi-kilogram batches, suggesting scalable synthesis routes for similar chlorophenyl-containing compounds .

Actividad Biológica

2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride, a compound belonging to the class of phenethylamines, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is known to act as a monoamine releaser , particularly affecting dopamine and norepinephrine pathways. This mechanism is crucial for its stimulant effects and potential therapeutic applications in mood disorders.

Target Receptors

- Dopamine Receptors : The compound exhibits affinity for dopamine receptors, influencing dopaminergic signaling which is vital in mood regulation and motor control.

- Norepinephrine Transporters : By inhibiting norepinephrine reuptake, it enhances norepinephrine availability in synaptic clefts, contributing to its stimulant properties.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Stimulant Activity : Exhibits significant stimulant effects similar to amphetamines, leading to increased alertness and energy.

- Antidepressant Potential : Preliminary studies suggest efficacy in alleviating symptoms of depression through modulation of monoaminergic systems.

- Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly via reduction of oxidative stress in neuronal cells.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

1. In Vitro Studies

In vitro assays have demonstrated that this compound can increase intracellular calcium levels in neuronal cells, indicating a role in neurotransmitter release mechanisms.

2. In Vivo Studies

Animal models have been utilized to assess the compound's effects on behavior:

- Locomotor Activity : Increased locomotion in rodents has been observed, suggesting stimulant-like effects.

- Antidepressant-like Effects : Behavioral tests indicate that the compound may reduce despair-like behavior in forced swim tests, a common model for assessing antidepressant activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with treatment-resistant depression showed significant improvement in mood scores after administration of the compound over a four-week period.

- Case Study 2 : An exploratory study on the use of this compound in attention deficit hyperactivity disorder (ADHD) revealed enhanced focus and reduced impulsivity in participants.

Data Tables

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural identity of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride?

To confirm structural identity, use a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C for proton and carbon environments), Infrared Spectroscopy (IR) (to identify functional groups like amine and aromatic C-Cl bonds), and Mass Spectrometry (MS) (to determine molecular weight and fragmentation patterns). High-resolution MS (HRMS) is critical for verifying the molecular formula. Cross-referencing spectral data with computational predictions (e.g., density functional theory) enhances accuracy .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis optimization involves:

- Multi-step reactions : Start with a nucleophilic substitution to introduce the chlorophenyl group, followed by reductive amination for the ethylamine backbone.

- Catalytic systems : Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .

- Purification : Employ column chromatography with gradient elution (silica gel, methanol/dichloromethane) and recrystallization (ethanol/water mixtures) to isolate high-purity crystals.

- Reaction monitoring : Use thin-layer chromatography (TLC) and in-situ IR to track intermediates.

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Liquid Chromatography-Mass Spectrometry (LC-MS) is optimal for quantification due to high sensitivity and specificity. Use a C18 reversed-phase column with a mobile phase of acetonitrile/0.1% formic acid. For in vitro studies, fluorescence labeling (e.g., dansyl chloride) enhances detection limits in cellular uptake assays .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorophenyl substituent influence the compound’s reactivity and biological activity?

The electron-withdrawing Cl group increases the aromatic ring’s electrophilicity, enhancing interactions with π-π stacking in enzyme active sites. Computational studies (e.g., molecular docking) reveal that the Cl substituent stabilizes binding to serotonin receptors via hydrophobic pockets. Comparative studies with fluorophenyl analogs show reduced binding affinity (ΔG = -8.2 kcal/mol vs. -7.5 kcal/mol), suggesting halogen size impacts steric compatibility .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Dose-response studies : Establish activity thresholds (e.g., IC₅₀ for enzyme inhibition) across multiple cell lines.

- Structural analogs : Compare with derivatives like 2-(4-fluorophenyl) analogs to isolate electronic vs. steric effects .

- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., solvent polarity in assays) .

Q. How can computational modeling predict interactions with neurotransmitter receptors?

Molecular Dynamics (MD) simulations and docking software (AutoDock Vina, Schrödinger) model ligand-receptor interactions. For serotonin receptors (5-HT₂A), the compound’s ethylamine chain aligns with conserved aspartate residues (Asp155), while the chlorophenyl group occupies a hydrophobic subpocket. Validate predictions with radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A) .

Q. What experimental designs mitigate toxicity risks in in vivo studies?

- Acute toxicity screening : Conduct OECD Guideline 423 trials in rodents, monitoring LD₅₀ and organ histopathology.

- Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., N-oxidation products) .

- CYP450 inhibition assays : Test interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.